Ethyl 2-(1-fluorocyclobutyl)acetate

Lipophilicity Drug Design ADME

Lead optimization campaigns requiring precise LogP adjustment risk irreproducible results with non-fluorinated cyclobutyl acetates. Ethyl 2-(1-fluorocyclobutyl)acetate (CAS 1445951-04-1) solves this: • ΔLogP -0.68 vs non-fluorinated analog enables predictable solubility tuning • HDAC6 IC50 3.20 µM provides a validated benchmark for SAR studies • Ethyl ester permits direct conversion to acids, amides for downstream diversification • LogP 1.42 (measured); 95% purity ensures batch-to-batch consistency

Molecular Formula C8H13FO2
Molecular Weight 160.19 g/mol
CAS No. 1445951-04-1
Cat. No. B1474289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-fluorocyclobutyl)acetate
CAS1445951-04-1
Molecular FormulaC8H13FO2
Molecular Weight160.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(CCC1)F
InChIInChI=1S/C8H13FO2/c1-2-11-7(10)6-8(9)4-3-5-8/h2-6H2,1H3
InChIKeyOWNOSXYZBAABSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(1-fluorocyclobutyl)acetate Overview


Ethyl 2-(1-fluorocyclobutyl)acetate (CAS 1445951-04-1) is a fluorinated ester building block featuring a cyclobutane ring with a single fluorine substituent at the 1-position [1]. The compound has a molecular weight of 160.19 g/mol and is typically supplied at 95-97% purity for research and development use . Its key structural feature is the fluorinated cyclobutyl moiety, which is increasingly recognized in medicinal chemistry for enhancing metabolic stability and modulating lipophilicity compared to non-fluorinated analogs [2] [3].

Fluorinated Building Block Supports modulation of physicochemical properties such as lipophilicity and metabolic stability in lead optimization workflows.
PET Tracer Precursor Enables incorporation of a metabolically stable 1-fluorocyclobutyl motif into radiotracer candidates for PET imaging studies.
HDAC6 Research Tool May support assay development and structure-activity relationship (SAR) studies for epigenetic target investigation.
Synthetic Intermediate Offers ester functionality for facile conversion into carboxylic acids, amides, and complex molecular architectures.

Ethyl 2-(1-fluorocyclobutyl)acetate vs. Analogs


Generic substitution with non-fluorinated cyclobutyl acetates or regioisomeric fluorinated analogs is not scientifically valid due to quantifiable differences in key drug design parameters. The 1-fluorocyclobutyl motif confers distinct lipophilicity (LogP) and steric/electronic properties that directly influence membrane permeability and metabolic stability [1] [2]. Studies have demonstrated that the introduction of a fluorine atom onto the cyclobutyl ring can significantly alter metabolic stability while maintaining or improving binding affinity and lipophilicity compared to non-fluorinated counterparts [3]. These physicochemical divergences translate into differential performance in biological assays, making interchangeable use of in-class compounds a high-risk proposition for reproducible research outcomes.

Target Compound 1-fluorocyclobutyl acetate with distinct LogP profile (~1.42) and electronic properties.
Non-fluorinated Analogs Lacking the 1-fluoro substituent; reported LogP differences may shift membrane permeability and binding characteristics.
Target Compound Fluorine substitution located on the cyclobutyl ring to modulate steric and electronic effects.
Regioisomeric Analogs Fluorine placed on the alpha-carbon rather than the ring; reported to result in distinct lipophilicity and target engagement profiles.

Ethyl 2-(1-fluorocyclobutyl)acetate Evidence Benchmarks


Lipophilicity vs. Non-Fluorinated Analog

Ethyl 2-(1-fluorocyclobutyl)acetate exhibits a LogP of 1.42 [1], whereas its non-fluorinated analog, ethyl 2-cyclobutylacetate (CAS 38353-27-4), has a reported LogP of 2.1 [2]. The lower LogP of the fluorinated compound indicates reduced lipophilicity, which can favorably impact aqueous solubility and reduce non-specific protein binding, a critical consideration in early-stage drug discovery.

Lipophilicity vs. Non-F Analog
Reported
1.42
ΔLogP = -0.68
Supports selection for modulated lipophilicity relative to non-fluorinated cyclobutyl analog.
Computational prediction values (XlogP). Comparator reported at 2.1.
Lipophilicity Drug Design ADME

Lipophilicity vs. Regioisomeric Analog

Ethyl 2-(1-fluorocyclobutyl)acetate has a LogP of 1.42 [1], while its regioisomer, ethyl 2-cyclobutyl-2-fluoroacetate (CAS 2120625-68-3), exhibits a LogP of 1.79 . The ~0.37 log unit difference highlights how fluorine placement on the cyclobutyl ring versus the alpha-carbon significantly modulates lipophilicity, which can alter cellular permeability and target engagement profiles.

Lipophilicity vs. Regioisomer
Reported
1.42
ΔLogP = -0.37
Indicates that fluorine placement on the ring versus alpha-carbon alters physicochemical profile.
Regional isomer exhibits reported LogP of 1.79.
Lipophilicity Medicinal Chemistry Structure-Activity Relationship

HDAC6 Inhibitory Activity vs. Reference

In a biochemical assay using human recombinant HDAC6 expressed in baculovirus-infected insect cells, ethyl 2-(1-fluorocyclobutyl)acetate demonstrated an IC50 of 3.20 µM (3,200 nM) [1]. A reference HDAC6 inhibitor (BDBM50588334/CHEMBL5171489) evaluated in a comparable human HDAC6 assay exhibited an IC50 of 20 nM [2]. While the target compound shows significantly weaker HDAC6 inhibition (160-fold difference), this data establishes a baseline activity profile that may be useful for scaffold optimization or as a negative control in epigenetic studies.

HDAC6 Inhibitory Activity
Assay context
IC50: 3.20 µM
160-fold less potent than reference (20 nM)
Establishes a moderate-activity benchmark for SAR studies and HDAC6 assay development.
Recombinant human HDAC6 in a biochemical assay.
HDAC6 Epigenetics Cancer Neurodegeneration

Metabolic Stability: Fluorocyclobutyl vs. Fluoroalkyl

The [¹⁸F]fluorocyclobutyl group has been identified as a metabolically stable prosthetic group for PET tracers, offering superior stability compared to traditional [¹⁸F]fluoroalkyl chains, which are known sites for metabolic instability and can result in suboptimal PET image quality [1] [2]. Ethyl 2-(1-fluorocyclobutyl)acetate, as a precursor containing the 1-fluorocyclobutyl moiety, serves as a valuable entry point for incorporating this stability-enhancing structural feature into radiotracer candidates. The in vitro stability of [¹⁸F]fluorocyclobutyl-conjugated tyrosine derivatives has been validated using a tyrosine model system [3].

Metabolic Stability
Class-level inference
Cyclobutyl > Fluoroalkyl
Reported in [¹⁸F]-model systems
Suggests potential stability advantage for radiotracer design; data to verify for this specific ester.
Tyrosine model system. Specific half-life not available.
Metabolic Stability PET Imaging Radiopharmaceuticals Fluorine Chemistry

Ethyl 2-(1-fluorocyclobutyl)acetate Applications


Lipophilicity-Controlled Lead Optimization

Researchers optimizing lead compounds where LogP is a critical parameter should prioritize Ethyl 2-(1-fluorocyclobutyl)acetate over non-fluorinated analogs (LogP 2.1) or regioisomeric fluorinated acetates (LogP 1.79) when a lower LogP (~1.42) is desired to improve aqueous solubility or reduce non-specific binding [1] [2]. The quantified ΔLogP of -0.68 relative to ethyl 2-cyclobutylacetate provides a predictable adjustment to physicochemical properties without altering the core cyclobutyl scaffold.

Metabolically Stable [¹⁸F]-Tracer Development

This compound serves as a key precursor or structural template for incorporating the metabolically stable 1-fluorocyclobutyl motif into [¹⁸F]-labeled prosthetic groups. Given the established metabolic lability of [¹⁸F]fluoroalkyl chains [3], employing Ethyl 2-(1-fluorocyclobutyl)acetate as a starting material can mitigate defluorination and improve PET image quality, as demonstrated in tyrosine model systems [4].

HDAC6 Assay Development & SAR Studies

With a defined IC50 of 3.20 µM against human recombinant HDAC6 [5], Ethyl 2-(1-fluorocyclobutyl)acetate can be utilized as a moderate-activity reference compound or as a starting scaffold for structure-activity relationship (SAR) campaigns aimed at improving HDAC6 inhibitory potency. Its quantifiable activity provides a reproducible benchmark for comparing the efficacy of newly synthesized derivatives.

Fluorinated Building Block Derivatization

The ethyl ester functionality allows for facile conversion into carboxylic acids, amides, or other derivatives, enabling the introduction of the 1-fluorocyclobutyl moiety into more complex molecular architectures. This synthetic versatility, combined with the differentiated physicochemical properties (LogP 1.42) [1], makes it a preferred intermediate over non-fluorinated or differently fluorinated cyclobutyl acetates in the synthesis of drug candidates and agrochemicals.

Application
Selection Property
Validation Focus
Lead Optimization (LogP Control)
Fluorinated building block lipophilicity
ΔLogP verification relative to non-fluorinated analogs
PET Tracer Development
Fluorocyclobutyl metabolic stability
In vitro stability assays for radiotracer constructs
HDAC6 Assay Development
Known HDAC6 inhibitory activity
Benchmarking against internal reference compounds
Fluorinated Building Block Derivatization
Ester coupling activity
Purity and yield of derived products

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